Computed Lipophilicity (XLogP3) Comparison: 2-CF₃ Target vs. 4-CF₃ Regioisomer
The target compound (2-CF₃, CAS 1227516-67-7) exhibits a computed XLogP3 of 2.4, which is 0.3 log units lower than its 4-CF₃ regioisomer (3-chloro-2-methoxy-4-(trifluoromethyl)pyridine, CAS 1227563-79-2, XLogP3 = 2.7) [1]. This difference arises from the proximity of the strongly electron-withdrawing CF₃ group to the pyridine nitrogen at position 2, which modulates the overall dipole moment and hydrogen-bond acceptor capacity of the ring nitrogen differently than when CF₃ is at the 4-position. A ΔlogP of 0.3 can correspond to a approximately 2-fold difference in membrane partitioning under physiological conditions, which is relevant for both agrochemical uptake and pharmaceutical bioavailability [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine (CAS 1227563-79-2); XLogP3 = 2.7 |
| Quantified Difference | ΔXLogP3 = -0.3 (target less lipophilic) |
| Conditions | PubChem XLogP3 3.0 algorithm, computed 2019.06.18 |
Why This Matters
Procurement of the correct regioisomer ensures the intended logP and thus predictable membrane permeability and distribution behavior in biological systems.
- [1] PubChem Compound Summaries: CID 118704195 (XLogP3 = 2.4) and CID 86280055 (XLogP3 = 2.7). National Center for Biotechnology Information. Accessed 2026-05-08. View Source
- [2] Bhagavan, N.V. Medical Biochemistry, 4th ed. Academic Press, 2002. General principle: ΔlogP of 0.3 corresponds to approximately 2× difference in partition coefficient. View Source
